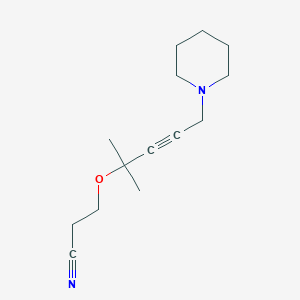![molecular formula C16H25NO2 B5096313 1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B5096313.png)
1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring and an ethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]pyrrolidine typically involves the reaction of 4-ethylphenol with ethylene oxide to form 4-ethylphenoxyethanol. This intermediate is then reacted with 2-chloroethyl ether to produce this compound through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: 4-Ethylphenoxyacetic acid.
Reduction: 1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors, potentially modulating their activity. The ethylphenoxy group may enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]pyrrolidine: Similar structure but with a methyl group instead of an ethyl group.
1-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]pyrrolidine: Contains a chlorine atom instead of an ethyl group.
1-[2-[2-(4-Nitrophenoxy)ethoxy]ethyl]pyrrolidine: Contains a nitro group instead of an ethyl group.
Uniqueness
1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]pyrrolidine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to distinct therapeutic effects.
Propiedades
IUPAC Name |
1-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-2-15-5-7-16(8-6-15)19-14-13-18-12-11-17-9-3-4-10-17/h5-8H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFHKFMKRGYXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B5096238.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5096242.png)
![N-(2-methoxyethyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B5096244.png)
![2-[3-(4-fluorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5096246.png)
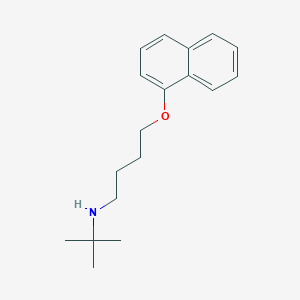
![2-(methylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B5096264.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5096279.png)
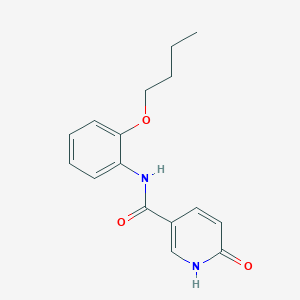
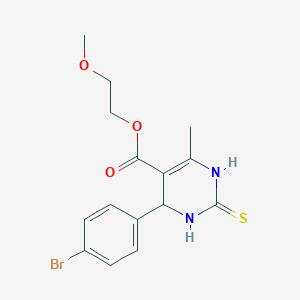
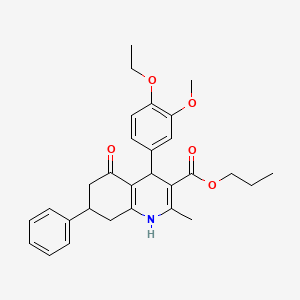
![4-methyl-3,5-dinitro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide](/img/structure/B5096307.png)
![(cyclopropylmethyl)[(4-methoxy-1-naphthyl)methyl]propylamine](/img/structure/B5096309.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5096314.png)
